3-Fluoro-2-methylphenylboronic acid pinacol ester
Overview
Description
Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It can be used as a starting material to prepare profluorescent probes applicable for the detection of H2O2 and Fe or Cu ions in living cells .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-methylphenylboronic acid pinacol ester is represented by the formula C13H18BFO2 . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis
Pinacol boronic esters are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . They can also be used in the synthesis of molecular spin switches and electron transfer dyads .Scientific Research Applications
Synthetic Utility in Organic Chemistry
3-Fluoro-2-methylphenylboronic acid pinacol ester is utilized in organic synthesis, particularly in the Ni/Cu-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters. This process involves C-F bond cleavage and allows for diverse functionalizations of fluoroarenes, demonstrating its significant synthetic utility (Niwa, Ochiai, Watanabe, & Hosoya, 2015).
Catalysis and Polymerization
The compound is relevant in palladium-catalyzed cross-coupling reactions. It is used in the synthesis of 1-alkenylboronic acid pinacol esters via cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates, contributing to the convenient synthesis of unsymmetrical 1,3-dienes (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Applications in Fluoride Sensing
Organoboron compounds, including this compound, have been investigated as Lewis acid receptors for fluoride ions in polymeric membranes. Their unique properties allow for enhanced selectivity in fluoride detection (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).
Fluorescence and Phosphorescence Properties
Interestingly, simple arylboronic esters, including this compound, exhibit phosphorescence in the solid state at room temperature. This serendipitous discovery suggests potential applications in materials science, particularly in the development of new phosphorescent materials (Shoji et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 3-Fluoro-2-methylphenylboronic acid pinacol ester, also known as 2-(3-FLUORO-2-METHYLPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the Suzuki–Miyaura reaction due to its stability, ease of preparation, and environmentally benign nature .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the carbon–carbon bond formation pathway, leading to the creation of new organic compounds .
Pharmacokinetics
It’s known that these types of compounds are only marginally stable in water . Therefore, the bioavailability of this compound may be influenced by its stability in aqueous environments .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of these types of compounds is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the pH of the environment .
Future Directions
The future directions in the research and application of pinacol boronic esters could involve the development of new protocols for the functionalizing deboronation of alkyl boronic esters . There is also potential for further exploration of their use in the synthesis of molecular spin switches and electron transfer dyads .
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This reaction involves the transmetalation of the boronic ester to the palladium catalyst, followed by the formation of a new carbon-carbon bond. The compound’s stability and reactivity make it an essential reagent in these biochemical processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with palladium catalysts in the Suzuki-Miyaura coupling reaction. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This process is followed by the formation of a new carbon-carbon bond, which is crucial for the synthesis of various organic molecules. The compound’s ability to participate in these reactions is due to its stable boronic ester structure .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studiedDetailed studies on the dosage effects of this compound in animal models are necessary to determine its safety and efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as palladium catalysts. These interactions facilitate the Suzuki-Miyaura coupling reaction, leading to the formation of new carbon-carbon bonds. The compound’s role in these metabolic pathways highlights its importance in organic synthesis and its potential impact on metabolic flux and metabolite levels .
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWHYYLQFKUDOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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